Bcl-B inhibitor 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

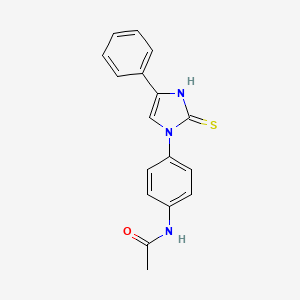

C17H15N3OS |

|---|---|

Peso molecular |

309.4 g/mol |

Nombre IUPAC |

N-[4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)phenyl]acetamide |

InChI |

InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)20-11-16(19-17(20)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,22) |

Clave InChI |

ZCUQXYLNTJAWPQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Selective Bcl-B Inhibitor

Introduction

Given the absence of publicly available experimental data for a compound designated "Bcl-B inhibitor 1," this technical guide will focus on a well-characterized, potent, and selective small-molecule inhibitor of B-cell lymphoma-B (Bcl-B), ML258 (CID-53301938) . This compound serves as a representative example to elucidate the mechanism of action of selective Bcl-B inhibition. Bcl-B is an anti-apoptotic member of the Bcl-2 protein family, which are crucial regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic Bcl-2 family proteins is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy.[2] Selective inhibitors of these proteins are therefore of significant interest in the development of targeted cancer therapies. ML258 was identified through a high-throughput screen and has been characterized for its potency and selectivity against Bcl-B, making it an excellent tool for studying the biological role of this specific anti-apoptotic protein.[3]

Core Mechanism of Action

The primary mechanism of action for a selective Bcl-B inhibitor like ML258 is the disruption of the protein-protein interaction between Bcl-B and its pro-apoptotic binding partners.[3] Bcl-B exerts its anti-apoptotic function by sequestering pro-apoptotic Bcl-2 family members, specifically the effector protein Bax and the BH3-only protein Bim.[1] By binding to these pro-apoptotic proteins, Bcl-B prevents them from initiating mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade.[4]

ML258 acts as a BH3 mimetic, binding to the BH3-binding groove of Bcl-B. This competitive binding displaces pro-apoptotic proteins like Bim and prevents the sequestration of Bax.[3] The released Bim is then free to directly activate Bax, and the liberated Bax can oligomerize at the mitochondrial outer membrane, leading to the formation of pores.[5] This permeabilization of the outer mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade and culminates in programmed cell death (apoptosis).[4]

Signaling Pathway

The following diagram illustrates the intrinsic apoptotic pathway and the point of intervention by a selective Bcl-B inhibitor.

References

- 1. Bcl-B: an “unknown” protein of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bcl-B in Apoptosis Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma-B (Bcl-B), also known as BCL2L10, is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. While initially identified as an anti-apoptotic protein, emerging evidence reveals a more complex and nuanced role for Bcl-B in programmed cell death, autophagy, and calcium homeostasis. This technical guide provides a comprehensive overview of the current understanding of Bcl-B's function, its molecular interactions, and its paradoxical roles in cancer. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts targeting this multifaceted protein.

Introduction to Bcl-B

Bcl-B is a unique member of the anti-apoptotic Bcl-2 protein family, sharing the characteristic B-cell lymphoma 2 homology (BH) domains (BH1, BH2, BH3, and BH4) and a C-terminal transmembrane (TM) domain that facilitates its localization to intracellular membranes, primarily the outer mitochondrial membrane and the endoplasmic reticulum.[1][2] Its expression is widespread across various tissues.[2] Unlike other anti-apoptotic Bcl-2 family members, Bcl-B exhibits a distinct binding profile, interacting with a specific subset of pro-apoptotic proteins, which underpins its unique regulatory functions.[3][4]

Molecular Structure and Domains

The structural organization of Bcl-B is a subject of some debate, particularly concerning the presence and functionality of its BH3 domain. While many studies report a canonical structure with all four BH domains, some evidence suggests the absence of a typical BH3 domain.[2] This structural ambiguity may contribute to its diverse and sometimes contradictory functions. The BH1, BH2, and BH4 domains form a hydrophobic groove that is crucial for its interactions with other Bcl-2 family members. The C-terminal transmembrane domain is essential for its subcellular localization and anti-apoptotic activity.[3][4]

The Anti-Apoptotic Role of Bcl-B

Bcl-B primarily functions as an anti-apoptotic protein by directly binding to and neutralizing pro-apoptotic effector proteins, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of apoptogenic factors like cytochrome c.

Sequestration of Pro-Apoptotic Proteins

Bcl-B exerts its anti-apoptotic effect by selectively sequestering the pro-apoptotic protein Bax.[1][3][4] It does not, however, interact with Bak, another key pro-apoptotic effector, nor with the BH3-only proteins Bad and Bid.[2] This selective interaction with Bax is a defining feature of Bcl-B's function. Additionally, Bcl-B can bind to the BH3-only protein Bim.[2] By sequestering these pro-apoptotic molecules, Bcl-B prevents their activation and oligomerization at the mitochondrial outer membrane, thus inhibiting the intrinsic apoptotic cascade.

dot

Caption: Bcl-B's primary anti-apoptotic mechanism of action.

The Pro-Apoptotic Switch: Interaction with Nur77/TR3

Paradoxically, Bcl-B can be converted from an anti-apoptotic to a pro-apoptotic protein through its interaction with the orphan nuclear receptor Nur77 (also known as TR3).[5] Upon certain apoptotic stimuli, Nur77 translocates from the nucleus to the cytoplasm and binds to Bcl-B.[1][6] This interaction induces a conformational change in Bcl-B, exposing its otherwise hidden BH3 domain.[1][7] The newly exposed BH3 domain allows Bcl-B to act as a pro-apoptotic molecule, contributing to the induction of cell death.[5] This dual functionality highlights the complex regulatory network governing apoptosis and presents a potential therapeutic avenue for converting a pro-survival protein into a cell death inducer.

dot

Caption: The conversion of Bcl-B's function by Nur77/TR3.

Role in Autophagy and Calcium Signaling

Bcl-B's regulatory functions extend beyond direct apoptosis control, influencing other critical cellular processes such as autophagy and calcium (Ca2+) signaling.

Regulation of Autophagy

Bcl-B can inhibit autophagy by binding to Beclin 1, a key protein in the initiation of the autophagic process.[2] This interaction, mediated by the BH3 domain of Beclin 1, sequesters Beclin 1 and prevents the formation of the autophagosome.[8][9] This function is similar to that of other anti-apoptotic proteins like Bcl-2 and Bcl-xL, which also regulate autophagy through their interaction with Beclin 1.[10]

dot

Caption: Bcl-B's role in the negative regulation of autophagy.

Modulation of Calcium Signaling

Located at the endoplasmic reticulum (ER), Bcl-B can modulate intracellular Ca2+ levels.[2] The ER is a major intracellular Ca2+ store, and the release of Ca2+ from the ER into the cytoplasm and mitochondria is a critical signal for apoptosis induction.[3][11] Anti-apoptotic Bcl-2 family members, including Bcl-B, can reduce the Ca2+ content of the ER, thereby dampening pro-apoptotic Ca2+ signals and promoting cell survival.[3][12]

Bcl-B in Cancer: A Dual Role

The expression of Bcl-B is frequently dysregulated in various cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[2]

-

Oncogenic Role: In some cancers, such as melanoma and multiple myeloma, high levels of Bcl-B are associated with tumor progression and resistance to chemotherapy.[2] In these contexts, its anti-apoptotic function is dominant, promoting the survival of malignant cells.

-

Tumor Suppressor Role: Conversely, in hepatocellular carcinoma and gastric cancer, Bcl-B expression is correlated with a better prognosis.[2] In these cases, it may exert its tumor-suppressive effects by promoting autophagy-dependent cell death or through other, as yet uncharacterized, mechanisms.

This dualistic nature makes Bcl-B a complex but potentially valuable therapeutic target.

Quantitative Data

The following table summarizes key quantitative data regarding the interactions of Bcl-B with its binding partners.

| Interacting Proteins | Method | Affinity (EC50/IC50/KD) | Reference |

| Bcl-B and Bax BH3 peptide | Fluorescence Polarization Assay | ~40 nM (EC50) | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Bcl-B.

Co-Immunoprecipitation (Co-IP) to Detect Bcl-B Interaction with Bax

Objective: To determine if Bcl-B and Bax interact in vivo.

Materials:

-

Cell line expressing endogenous or overexpressed tagged Bcl-B and Bax.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of NP-40 (e.g., 0.1%).

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.

-

Antibody against Bcl-B (for immunoprecipitation).

-

Antibody against Bax (for western blot detection).

-

Protein A/G magnetic beads.

Protocol:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Bcl-B antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the protein complexes from the beads by adding Elution Buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-Bax antibody.

GST Pull-Down Assay for In Vitro Bcl-B and Bax Interaction

Objective: To confirm a direct interaction between Bcl-B and Bax in vitro.

Materials:

-

Purified GST-tagged Bcl-B protein.

-

Purified His-tagged or untagged Bax protein.

-

Glutathione-agarose beads.

-

Binding Buffer: PBS with 0.1% Triton X-100 and protease inhibitors.

-

Wash Buffer: Binding Buffer with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).

-

Elution Buffer: 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.

Protocol:

-

Immobilization of Bait: Incubate purified GST-Bcl-B with glutathione-agarose beads for 1-2 hours at 4°C. As a negative control, incubate GST alone with beads.

-

Washing: Wash the beads three times with Binding Buffer to remove unbound protein.

-

Binding of Prey: Add purified Bax protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by adding Elution Buffer.

-

Analysis: Analyze the eluted fractions by SDS-PAGE and western blotting using an anti-Bax antibody.

Cell Viability/Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the effect of Bcl-B expression on apoptosis.

Materials:

-

Cells with varying levels of Bcl-B expression (e.g., knockdown or overexpression).

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide).

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Protocol:

-

Cell Treatment: Seed cells and treat with the apoptosis-inducing agent for the desired time.

-

Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive: Necrotic cells.

-

Conclusion

Bcl-B is a fascinating and complex regulator of apoptosis with a diverse range of functions that extend to autophagy and calcium signaling. Its selective binding to pro-apoptotic proteins and its ability to be converted into a pro-death molecule by Nur77/TR3 highlight its intricate role in cellular life-and-death decisions. The dual nature of Bcl-B in cancer underscores the importance of understanding its context-dependent functions for the development of targeted therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further unravel the complexities of Bcl-B and explore its potential as a therapeutic target.

References

- 1. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Various Aspects of Calcium Signaling in the Regulation of Apoptosis, Autophagy, Cell Proliferation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bcl-B, a novel Bcl-2 family member that differentially binds and regulates Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the autophagic bcl-2/beclin 1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium signalling and the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Modulation of Ca2+ Signaling by Anti-apoptotic B-Cell Lymphoma 2 Proteins at the Endoplasmic Reticulum–Mitochondrial Interface [frontiersin.org]

- 13. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure-Activity Relationship of a Selective Bcl-B Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death. Dysregulation of this pathway, particularly the overexpression of anti-apoptotic Bcl-2 family members like Bcl-B, is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy. Consequently, the development of small molecule inhibitors that target these anti-apoptotic proteins has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective Bcl-B inhibitor, identified as ML258 in a probe report from the National Institutes of Health (NIH).[1][2]

This document details the quantitative SAR data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows, serving as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and apoptosis research.

Quantitative Structure-Activity Relationship (SAR) of Bcl-B Inhibitor ML258 and Analogs

A high-throughput screening campaign of the NIH Molecular Libraries Small Molecule Repository (MLSMR) identified a novel triazole-based scaffold as a selective inhibitor of the Bcl-B protein.[1][2] The initial hit was optimized through medicinal chemistry efforts to yield the probe compound ML258, which exhibits sub-micromolar potency and significant selectivity for Bcl-B over other Bcl-2 family members.[1]

The following table summarizes the quantitative data for ML258 and key analogs, highlighting the structural modifications and their impact on inhibitory activity. The data is derived from a multiplexed bead-based flow cytometry assay, fluorescence polarization assay (FPA), and isothermal titration calorimetry (ITC).[3]

| Compound ID (PubChem CID) | Scaffold | R1 | R2 | R3 | R4 | Bcl-B IC50 (µM) (Flow Cytometry) | Bcl-B IC50 (µM) (FPA F-Bim) | Bcl-B Kd (µM) (ITC) |

| ML258 (CID-650929) | Triazole | Benzyl | Cyclohexyl | H | H | 5.01 | 1.00 | 0.20 |

| Analog 1 (CID-1243212) | Triazole | Benzyl | Di-CH3 | H | H | 2.51 | 7.94 | 3.16 |

| Analog 2 (CID-666339) | Triazole | Benzyl | Cyclopentyl | H | H | 2.00 | 1.00 | 2.51 |

Table 1: Structure-Activity Relationship of Bcl-B Inhibitors. This table presents the core triazole scaffold and substitutions at R1, R2, R3, and R4 positions for the probe compound ML258 and two of its analogs. The corresponding inhibitory concentrations (IC50) from flow cytometry and fluorescence polarization assays, as well as the dissociation constant (Kd) from isothermal titration calorimetry, are provided.

Experimental Protocols

The identification and characterization of the Bcl-B inhibitor ML258 involved a series of robust assays. The detailed methodologies for these key experiments are outlined below.

Primary Assay: Multiplexed Bead-Based Flow Cytometry

This high-throughput screening assay was designed to simultaneously assess the ability of compounds to disrupt the interaction between a fluorescently labeled BH3 peptide (from the pro-apoptotic protein Bim) and six anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, Bfl-1, and Bcl-B).

Materials:

-

Glutathione-S-transferase (GST)-tagged Bcl-2 family proteins

-

Glutathione-coated polystyrene microspheres (beads) of different fluorescent intensities

-

Fluorescein-labeled Bim BH3 peptide (F-Bim)

-

Assay buffer: PBS with 0.1% BSA and 0.05% Tween-20

-

Test compounds dissolved in DMSO

Protocol:

-

Protein-Bead Conjugation: Each of the six GST-tagged Bcl-2 family proteins is individually incubated with a distinct set of glutathione-coated beads, allowing for specific protein immobilization.

-

Washing: Unbound protein is removed by washing the beads with the assay buffer.

-

Multiplexing: The six sets of protein-coated beads are then mixed together in equal proportions.

-

Assay Plate Preparation: The multiplexed bead suspension is dispensed into 384-well microplates.

-

Compound Addition: Test compounds are added to the wells at a final concentration of 10 µM. Control wells containing DMSO are included.

-

Ligand Addition: F-Bim peptide is added to all wells at a final concentration that is at or below its Kd for each of the Bcl-2 family proteins.

-

Incubation: The plates are incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Flow Cytometry Analysis: The plates are analyzed on a high-throughput flow cytometer. The instrument distinguishes the six bead populations based on their intrinsic fluorescence and quantifies the amount of bound F-Bim peptide by measuring the fluorescein signal on each bead.

-

Data Analysis: A decrease in the fluorescein signal on a specific bead set indicates that the test compound is inhibiting the interaction between the F-Bim peptide and the corresponding Bcl-2 family protein.

Secondary Assay: Fluorescence Polarization (FP)

Fluorescence polarization is a solution-based, homogeneous technique used to measure molecular interactions. It was employed as a secondary assay to confirm the inhibitory activity of the hits from the primary screen.

Materials:

-

Purified Bcl-B protein

-

Fluorescein-labeled Bim BH3 peptide (F-Bim)

-

Assay buffer: PBS with 0.1% BSA

-

Test compounds dissolved in DMSO

Protocol:

-

Assay Plate Preparation: Test compounds are serially diluted in DMSO and then added to a 384-well black microplate.

-

Protein and Ligand Addition: A pre-mixed solution of Bcl-B protein and F-Bim peptide in the assay buffer is added to all wells. The concentrations of the protein and peptide are optimized to be in the linear range of the binding curve.

-

Incubation: The plate is incubated at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: The IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve. A decrease in fluorescence polarization indicates displacement of the F-Bim peptide from Bcl-B by the inhibitor.

Confirmatory Assay: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Highly purified Bcl-B protein

-

Test compound (inhibitor)

-

ITC buffer: Degassed PBS

Protocol:

-

Sample Preparation: The Bcl-B protein is dialyzed extensively against the ITC buffer. The inhibitor is dissolved in the same buffer. The concentrations of both the protein and the inhibitor are accurately determined.

-

ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

Loading the Calorimeter: The Bcl-B protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the inhibitor solution are made into the protein solution in the sample cell.

-

Data Acquisition: The heat change associated with each injection is measured and recorded.

-

Data Analysis: The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

Figure 1: Bcl-B Signaling Pathway in Apoptosis.

References

- 1. Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective Bcl-2 Inhibitor Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Table 7, Summary of the 3 Bcl-B Selective Inhibitors Representing 3 Chemical Scaffolds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bcl-B Protein Interactions: A Technical Guide for Researchers

An In-depth Examination of Binding Partners and Functional Implications for Drug Discovery

B-cell lymphoma-B (Bcl-B), also known as BCL2L10, is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. While initially classified as an anti-apoptotic protein, emerging evidence reveals a more complex role for Bcl-B, with activities that can be either pro- or anti-survival depending on the cellular context. This technical guide provides a comprehensive overview of the known protein-protein interactions of Bcl-B, its binding partners, and the experimental methodologies used to characterize these interactions, aimed at researchers, scientists, and professionals in drug development.

Core Interactions and Binding Partners

Bcl-B exerts its function primarily through direct physical interactions with other Bcl-2 family members and related proteins. These interactions, mediated by the characteristic Bcl-2 homology (BH) domains, dictate the cellular response to apoptotic stimuli.

Key Binding Partners:

-

Bax: A pro-apoptotic effector protein. Bcl-B directly binds to the BH3 domain of Bax, sequestering it and preventing its activation and subsequent permeabilization of the mitochondrial outer membrane. This is a primary mechanism of Bcl-B's anti-apoptotic function.

-

Bim: A potent pro-apoptotic BH3-only protein. Bcl-B can neutralize the pro-apoptotic activity of Bim by binding to its BH3 domain.

-

Beclin 1: A key protein in the initiation of autophagy. Bcl-B can interact with the BH3 domain of Beclin 1, thereby inhibiting autophagy. This interaction highlights a role for Bcl-B in the crosstalk between apoptosis and autophagy.

Notably, studies have shown that Bcl-B exhibits a selective binding profile. For instance, it does not interact with other key pro-apoptotic proteins such as Bak, Bad, or Bid.[1] This specificity is crucial for understanding its precise role in regulating cell death pathways.

Quantitative Analysis of Bcl-B Interactions

The affinity of Bcl-B for its binding partners is a critical determinant of its biological activity. Quantitative binding assays provide valuable data for understanding the strength and specificity of these interactions.

| Interacting Protein | Binding Domain | Method | Affinity (Kd/EC50) | Reference |

| Bax | BH3 peptide | Fluorescence Polarization Assay (FPA) | 40 nM (EC50) | [1] |

| Bim | BH3 domain | - | Not yet quantified | - |

| Beclin 1 | BH3 domain | - | Not yet quantified | - |

Signaling Pathways Involving Bcl-B

Bcl-B is integrated into the complex network of signaling pathways that control apoptosis and autophagy. Understanding these pathways is essential for developing targeted therapeutics.

Intrinsic Apoptosis Pathway

In the intrinsic apoptosis pathway, cellular stress signals lead to the activation of BH3-only proteins, which in turn activate the effector proteins Bax and Bak. Activated Bax and Bak oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c. Bcl-B functions as a negative regulator of this pathway by sequestering pro-apoptotic proteins.

Caption: Bcl-B's role in inhibiting the intrinsic apoptosis pathway.

Autophagy Regulation

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. Beclin 1 is a central component of the machinery that initiates autophagy. Bcl-B can inhibit autophagy by binding to the BH3 domain of Beclin 1, preventing the formation of the autophagosome.

Caption: Bcl-B's inhibitory effect on the autophagy pathway.

Experimental Protocols for Studying Bcl-B Interactions

Characterizing the interactions of Bcl-B with its binding partners requires robust and quantitative experimental techniques. Below are detailed methodologies for key assays.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to identify and validate protein-protein interactions in their cellular context.

Objective: To determine if Bcl-B physically interacts with a putative binding partner in a cell lysate.

Workflow Diagram:

Caption: General workflow for a Co-Immunoprecipitation experiment.

Detailed Protocol:

-

Cell Lysis:

-

Culture and harvest cells expressing endogenous or overexpressed tagged Bcl-B and its potential binding partner.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 or CHAPS buffer containing protease and phosphatase inhibitors) to preserve protein complexes.[2]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to Bcl-B (or its tag) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-3 hours to capture the antibody-protein complexes.[3]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the putative binding partner and Bcl-B (as a positive control for immunoprecipitation).

-

Visualize the protein bands using an appropriate secondary antibody and detection reagent.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions, providing kinetic and affinity data.[4][5]

Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of the interaction between purified Bcl-B and a binding partner.

Workflow Diagram:

Caption: Key steps in a Surface Plasmon Resonance experiment.

Detailed Protocol:

-

Ligand Immobilization:

-

Covalently immobilize purified Bcl-B protein (ligand) onto a sensor chip surface (e.g., CM5 chip via amine coupling).[6]

-

A control flow cell should be prepared, either with an irrelevant protein or by deactivating the surface, to subtract non-specific binding.

-

-

Analyte Injection:

-

Data Acquisition and Analysis:

-

Monitor the association of the analyte during the injection phase and its dissociation during the buffer flow phase in real-time, generating a sensorgram.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]

-

Fluorescence Polarization Assay (FPA)

FPA is a solution-based, homogeneous technique used to measure molecular binding events. It is particularly well-suited for high-throughput screening of inhibitors that disrupt protein-protein interactions.[8][9]

Objective: To quantify the binding affinity of a fluorescently labeled peptide (e.g., Bax BH3) to Bcl-B and to screen for inhibitors of this interaction.

Workflow Diagram:

Caption: Principle of a Fluorescence Polarization Assay for screening inhibitors.

Detailed Protocol:

-

Assay Setup:

-

Synthesize and label the BH3 peptide of the binding partner with a fluorophore (e.g., FITC).

-

In a multi-well plate, add a constant concentration of the fluorescently labeled peptide to a serial dilution of purified Bcl-B protein.

-

For inhibitor screening, a fixed concentration of both the fluorescent peptide and Bcl-B are incubated with varying concentrations of the test compound.[10]

-

-

Measurement:

-

Excite the sample with polarized light and measure the emitted fluorescence polarization.

-

The binding of the larger Bcl-B protein to the small fluorescent peptide causes the complex to tumble more slowly in solution, resulting in an increase in fluorescence polarization.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the Bcl-B concentration to determine the binding affinity (Kd).

-

For inhibitor screening, plot the decrease in polarization as a function of inhibitor concentration to determine the IC50 value.

-

Conclusion

Bcl-B is a multifaceted protein with a distinct set of binding partners that position it at the crossroads of apoptosis and autophagy. Its selective interactions, particularly with Bax and Beclin 1, underscore its potential as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for further elucidating the molecular mechanisms of Bcl-B and for the discovery and characterization of novel modulators of its activity. A thorough understanding of Bcl-B's interaction network is paramount for the development of targeted cancer therapies and for advancing our knowledge of fundamental cellular processes.

References

- 1. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.13. Co‐immunoprecipitation [bio-protocol.org]

- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 8. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bcl-B (BCL2L10) Expression in Cancer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-B, also known as BCL2L10, is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1] Like other anti-apoptotic members such as Bcl-2 and Bcl-xL, Bcl-B can inhibit programmed cell death, a critical process often dysregulated in cancer.[1][2] The expression and function of Bcl-B in various malignancies are subjects of ongoing research, with evidence suggesting a complex, context-dependent role. In some cancers, elevated Bcl-B expression is associated with tumor progression and therapeutic resistance, while in others, it may act as a tumor suppressor.[3] This guide provides a comprehensive overview of Bcl-B expression across different cancer types, detailed experimental protocols for its detection and quantification, and a summary of its known signaling pathways.

Data Presentation: Bcl-B Expression in Human Cancers

The expression of Bcl-B varies significantly among different cancer types. The following tables summarize quantitative and semi-quantitative data from immunohistochemistry (IHC), and other molecular biology techniques.

Table 1: Semi-Quantitative Analysis of Bcl-B Protein Expression by Immunohistochemistry

This table is derived from data provided by The Human Protein Atlas, which utilizes antibody-based protein profiling on tissue microarrays.[4][5] The staining levels are categorized as High, Medium, Low, or Not detected based on the percentage of stained tumor cells and staining intensity.

| Cancer Type | Number of Patients | Staining Level: High | Staining Level: Medium | Staining Level: Low | Staining Level: Not Detected |

| Breast Cancer | 11 | 0% | 9% | 91% | 0% |

| Carcinoid | 12 | 0% | 0% | 100% | 0% |

| Cervical Cancer | 12 | 0% | 0% | 100% | 0% |

| Colorectal Cancer | 12 | 0% | 0% | 100% | 0% |

| Endometrial Cancer | 11 | 0% | 9% | 91% | 0% |

| Glioma | 11 | 0% | 9% | 91% | 0% |

| Head and Neck Cancer | 11 | 0% | 0% | 100% | 0% |

| Liver Cancer | 10 | 0% | 10% | 90% | 0% |

| Lung Cancer | 11 | 0% | 0% | 100% | 0% |

| Lymphoma | 10 | 0% | 0% | 100% | 0% |

| Melanoma | 12 | 0% | 0% | 100% | 0% |

| Ovarian Cancer | 10 | 0% | 0% | 100% | 0% |

| Pancreatic Cancer | 11 | 0% | 9% | 91% | 0% |

| Prostate Cancer | 11 | 0% | 0% | 100% | 0% |

| Renal Cancer | 12 | 0% | 0% | 100% | 0% |

| Skin Cancer | 11 | 0% | 0% | 100% | 0% |

| Stomach Cancer | 12 | 0% | 0% | 100% | 0% |

| Testis Cancer | 12 | 0% | 0% | 100% | 0% |

| Thyroid Cancer | 4 | 0% | 0% | 100% | 0% |

| Urothelial Cancer | 11 | 0% | 0% | 100% | 0% |

Table 2: Summary of Bcl-B Expression from Selected Research Studies

This table compiles findings from various studies on Bcl-B expression in specific cancers, highlighting the methodology and observed expression patterns.

| Cancer Type | Methodology | Key Findings on Bcl-B (BCL2L10) Expression |

| Multiple Myeloma | Flow Cytometry, Western Blot | Highly overexpressed in plasmocytes from Multiple Myeloma patients compared to healthy controls or individuals with monoclonal gammopathy of undetermined significance (MGUS).[6] |

| Gastric Cancer | qRT-PCR, Western Blot | Expression is significantly lower in gastric carcinoma tissues compared to normal tissues, often due to promoter hypermethylation.[7] Loss of expression is linked to poor clinical outcomes. |

| Hepatocellular Carcinoma (HCC) | qRT-PCR, Western Blot | Down-regulated in HCC tissues. Its overexpression has been shown to suppress tumor cell growth and migration, suggesting a tumor-suppressor role.[8] |

| Melanoma | Western Blot | Endogenous protein expression detected in various patient-derived and commercial melanoma cell lines. It has been implicated in promoting aggressive features. |

| Breast Cancer | Not Specified | Overexpression has been linked to tumor promotion.[3] |

| Ovarian Cancer | Not Specified | Implicated in mediating proliferation, invasion, and migration of ovarian cancer cells.[8] |

Signaling Pathways Involving Bcl-B

Bcl-B is an integral component of the cellular apoptosis machinery, primarily acting through the intrinsic mitochondrial pathway. Its function can be modulated by interactions with other proteins and its involvement in other cellular processes.

Intrinsic Apoptosis Pathway

Bcl-B, as an anti-apoptotic Bcl-2 family member, functions by sequestering pro-apoptotic proteins like Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[9] This action inhibits the release of cytochrome c and other apoptogenic factors into the cytoplasm, thereby blocking the activation of the caspase cascade and cell death.[1]

Caption: Role of Bcl-B in the intrinsic apoptosis pathway.

Interaction with HIP1R and Caspase 9

Research has shown that Bcl-B can interact with the Huntington-interacting protein 1-related (HIP1R) protein. The ectopic expression of HIP1R can induce moderate, BAK-dependent cell death. Furthermore, Bcl-B associates with endogenous caspase 9, and this interaction is enhanced by the overexpression of HIP1R, suggesting a complex regulatory role in apoptosis.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. knepublishing.com [knepublishing.com]

- 3. Identification of Bcl2 as a Stably Expressed qPCR Reference Gene for Human Colon Cancer Cells Treated with Cottonseed-Derived Gossypol and Bioactive Extracts and Bacteria-Derived Lipopolysaccharides [mdpi.com]

- 4. Expression of BCL2L10 in cancer - Summary - The Human Protein Atlas [v23.proteinatlas.org]

- 5. BCL2L10 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. BCL-B (BCL2L10) is overexpressed in patients suffering from multiple myeloma (MM) and drives an MM-like disease in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novusbio.com [novusbio.com]

- 8. biocompare.com [biocompare.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

Downstream Signaling Pathways Affected by Bcl-B Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma-2 (Bcl-2) family proteins are central regulators of programmed cell death, holding the fate of a cell in a delicate balance between survival and apoptosis. Among this family, Bcl-B (Bcl-2-like protein 10) has emerged as a critical, albeit less characterized, anti-apoptotic member.[1] Its expression is observed in various healthy tissues and is frequently dysregulated in numerous cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[1] Unlike some of its more studied relatives like Bcl-2 and Bcl-xL, Bcl-B exhibits a distinct inhibitor binding profile, rendering it resistant to common BH3 mimetics such as ABT-737.[2] This unique characteristic underscores the necessity for a deeper understanding of its specific downstream signaling pathways to develop targeted therapeutic strategies.

This technical guide provides a comprehensive overview of the core signaling pathways modulated by Bcl-B inhibition. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental methodologies, and data presentation frameworks necessary to investigate and target Bcl-B-mediated cellular processes. We will delve into the molecular mechanisms through which Bcl-B governs apoptosis, autophagy, mitophagy, and calcium homeostasis, presenting the information with a focus on quantitative data and detailed experimental protocols.

The Apoptosis Pathway: Counteracting the Intrinsic Route to Cell Death

Bcl-B primarily exerts its anti-apoptotic function by sequestering pro-apoptotic Bcl-2 family members, thereby preventing the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in the intrinsic apoptosis pathway. Inhibition of Bcl-B is expected to unleash these pro-apoptotic effectors, leading to caspase activation and subsequent cell death.

Mechanism of Action

Bcl-B's canonical anti-apoptotic activity involves direct interaction with the pro-apoptotic protein Bax. By binding to Bax, Bcl-B prevents its oligomerization at the mitochondrial outer membrane, a crucial step for the formation of pores that release cytochrome c and other pro-apoptotic factors into the cytoplasm. The BH3-only protein Bim can also be sequestered by Bcl-B. Inhibition of Bcl-B would therefore free both Bax and Bim. Liberated Bim can further activate Bax and Bak, while freed Bax can oligomerize, leading to MOMP, apoptosome formation, and the activation of the caspase cascade.

Quantitative Effects of Bcl-B Inhibition on Apoptosis

Direct quantitative data for Bcl-B inhibition is limited due to the lack of specific inhibitors in wide use. However, studies involving the knockdown of Bcl-B have demonstrated an increase in apoptosis. The following table illustrates the type of quantitative data that can be expected from such studies, with example data from studies on other Bcl-2 family members for context.

| Parameter | Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| Caspase-3/7 Activity | MY5 Myeloma | 1 µM ABT-737 (Bcl-2/xL inhibitor) | 9-fold increase | [3] |

| Annexin V Positive Cells | Jurkat | 1 µM ABT-737 (Bcl-2/xL inhibitor) | ~40% increase in apoptotic cells | [4] |

| Caspase-3 Activity | Hippocampus (diabetic rats) | Hyperglycemia (downregulates Bcl-2) | 6.9-fold increase | [5] |

| Apoptosis (FACS) | U-251 Glioblastoma | Bcl-2 siRNA + Taxol | >50% apoptotic cells | [6] |

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol outlines the measurement of caspase-3 and -7 activity, key executioner caspases in apoptosis, using a luminogenic substrate.

Materials:

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

White-walled 96-well plates

-

Cell culture medium

-

Test compound (Bcl-B inhibitor) or siRNA targeting Bcl-B

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Treatment: Treat cells with the Bcl-B inhibitor at various concentrations or transfect with Bcl-B siRNA. Include appropriate vehicle and negative controls. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., MTT or CellTiter-Glo®) to account for differences in cell number. Calculate the fold change in caspase activity relative to the untreated control.

Autophagy and Mitophagy: A Dual Regulatory Role

Bcl-B is also implicated in the regulation of autophagy, a cellular recycling process, and mitophagy, the specific autophagic clearance of damaged mitochondria. Its role in these pathways is complex, and its inhibition can either promote or suppress these processes depending on the cellular context.

Mechanism of Action in Autophagy and Mitophagy

Bcl-B can inhibit autophagy by binding to Beclin 1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the initiation of autophagosome formation.[1] By sequestering Beclin 1, Bcl-B prevents the assembly of the autophagy initiation complex. Therefore, inhibition of Bcl-B would release Beclin 1, leading to an increase in autophagic flux.

In the context of mitophagy, Bcl-B has been shown to interact with the phosphorylated, active form of Parkin, an E3 ubiquitin ligase.[7] This interaction inhibits the recruitment of Parkin to damaged mitochondria, a critical step for the ubiquitination of mitochondrial outer membrane proteins and their subsequent recognition by the autophagy machinery. Inhibition of Bcl-B would thus be expected to promote Parkin-mediated mitophagy.

Quantitative Effects of Bcl-B Inhibition on Autophagy/Mitophagy

Quantitative data on the direct effects of Bcl-B inhibition on autophagy and mitophagy are emerging. The table below presents the type of data that can be generated from such studies.

| Parameter | Cell Line | Treatment | Observation | Reference |

| LC3-II/Actin Ratio | HeLa | Myc siRNA (decreases Bcl-2) | Decreased LC3-II levels | [8] |

| LC3-II Protein Levels | SH-SY5Y | Bcl-2 knockdown | Enhanced autophagic flux | [9] |

| Beclin 1 Co-IP with Bcl-2 | Mouse Kidney | Klotho deficiency | Increased Beclin 1-Bcl-2 interaction | [10] |

| Parkin Phosphorylation | LX2 | Bcl-B knockdown | Increased Parkin phosphorylation | [7] |

Experimental Protocol: Autophagy Flux Assay using mCherry-GFP-LC3

This protocol describes a method to measure autophagic flux by monitoring the processing of a tandem fluorescent-tagged LC3 protein.

Materials:

-

Cells stably expressing mCherry-GFP-LC3

-

Cell culture medium

-

Test compound (Bcl-B inhibitor) or siRNA targeting Bcl-B

-

Bafilomycin A1 (autophagy inhibitor)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture mCherry-GFP-LC3 expressing cells and treat with the Bcl-B inhibitor or transfect with Bcl-B siRNA. Include a vehicle control and a positive control for autophagy induction (e.g., starvation). A set of wells should also be treated with Bafilomycin A1 to block lysosomal degradation and cause accumulation of autophagosomes.

-

Live Cell Imaging (Microscopy):

-

Image the cells using a fluorescence microscope with appropriate filters for GFP (green) and mCherry (red).

-

Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (GFP is quenched in the acidic environment of the lysosome).

-

Quantify the number of yellow and red puncta per cell in multiple fields of view. An increase in red puncta indicates increased autophagic flux.

-

-

Flow Cytometry:

-

Harvest the cells and resuspend in FACS buffer.

-

Analyze the cells on a flow cytometer capable of detecting both GFP and mCherry fluorescence.

-

The ratio of mCherry to GFP fluorescence is calculated for each cell. An increase in the mCherry/GFP ratio indicates an increase in autophagic flux.

-

-

Data Analysis: Compare the number of puncta or the mCherry/GFP ratio between control and treated cells to determine the effect of Bcl-B inhibition on autophagic flux.

Calcium Signaling Pathway: Guarding the ER Gate

Bcl-B, like other anti-apoptotic Bcl-2 family members, is also localized to the endoplasmic reticulum (ER), where it plays a role in regulating intracellular calcium (Ca2+) homeostasis. Dysregulation of Ca2+ signaling is intimately linked to the induction of apoptosis.

Mechanism of Action

Bcl-B can bind to the inositol 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca2+ from the ER into the cytoplasm. This interaction inhibits the activity of the IP3R, thereby reducing the flux of Ca2+ from the ER. Elevated cytoplasmic Ca2+ can lead to mitochondrial Ca2+ overload, which in turn can trigger MOMP and apoptosis. By suppressing IP3R-mediated Ca2+ release, Bcl-B helps to maintain low cytoplasmic Ca2+ levels and prevent the initiation of Ca2+-dependent apoptosis. Inhibition of Bcl-B is therefore expected to increase IP3R-mediated Ca2+ release, leading to elevated cytoplasmic and mitochondrial Ca2+ levels, and potentially sensitizing cells to apoptosis.

Quantitative Effects of Bcl-B Inhibition on Calcium Signaling

| Parameter | Cell Line | Treatment | Observation | Reference |

| Peak Ca2+ Response | E2100D mutant cells | ATP stimulation | Lower peak Ca2+ response compared to wild-type | [11] |

| Rate of Ca2+ Increase | E2100D mutant cells | B-cell receptor stimulation | ~80-fold lower rate of Ca2+ increase | [11] |

| IP3-induced Ca2+ Release | Permeabilized MEFs | BH4-Bcl-2 peptide | Inhibition of Ca2+ release | [12] |

Experimental Protocol: Intracellular Calcium Imaging with Fura-2/AM

This protocol describes the measurement of intracellular calcium concentrations using the ratiometric fluorescent dye Fura-2/AM.

Materials:

-

Fura-2/AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Cells grown on glass coverslips

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Grow cells on glass coverslips to sub-confluency.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2/AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Imaging:

-

Mount the coverslip onto the imaging system.

-

Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, and collecting the emission at 510 nm.

-

Establish a baseline reading before adding any stimulus.

-

-

Stimulation and Inhibition:

-

To study the effect of Bcl-B inhibition, pre-incubate the cells with a Bcl-B inhibitor or use cells with Bcl-B knockdown.

-

Stimulate the cells with an IP3-generating agonist (e.g., carbachol or ATP) to induce Ca2+ release from the ER.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The F340/F380 ratio is proportional to the intracellular Ca2+ concentration.

-

Compare the baseline and peak F340/F380 ratios in control versus Bcl-B inhibited cells to determine the effect on Ca2+ signaling.

-

Conclusion

Bcl-B is a multifaceted regulator of cell fate, with significant roles in apoptosis, autophagy, mitophagy, and calcium signaling. Its unique resistance to common BH3 mimetics makes it a challenging but important therapeutic target. A thorough understanding of its downstream signaling pathways is paramount for the development of novel cancer therapies. This technical guide has provided an in-depth overview of these pathways, along with quantitative data frameworks and detailed experimental protocols to aid researchers in this endeavor. Future work focused on the discovery of specific Bcl-B inhibitors will be crucial to further dissect its precise role in cellular homeostasis and to unlock its therapeutic potential.

References

- 1. Bcl-B: an “unknown” protein of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 5. Evaluation of Bcl-2 family gene expression and Caspase-3 activity in hippocampus STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. josorge.com [josorge.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Disruption of the beclin 1/Bcl-2 autophagy regulatory complex promotes longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Bcl-2-IP3 receptor interaction to reverse Bcl-2's inhibition of apoptotic calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of Bcl-B Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma-B (Bcl-B), also known as Bcl2-like protein 10 (Bcl2L10), is an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family.[1] These proteins are critical regulators of the intrinsic apoptosis pathway, a programmed cell death mechanism essential for tissue homeostasis.[1] Dysregulation of this pathway, often through the overexpression of anti-apoptotic proteins like Bcl-B, is a hallmark of many cancers and contributes to therapeutic resistance.

Bcl-B exerts its pro-survival function by binding to and sequestering pro-apoptotic Bcl-2 family members, such as Bim and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1] The development of small molecule inhibitors that specifically target Bcl-B could therefore represent a promising therapeutic strategy for cancers dependent on this anti-apoptotic protein. This guide provides an in-depth overview of the preclinical evaluation of Bcl-B inhibitors, including available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data for Bcl-B Inhibitors

The discovery of potent and selective small molecule inhibitors of Bcl-B is an ongoing area of research. While extensive in vivo data is not yet publicly available for many compounds, several inhibitors have been identified and characterized in vitro. The following tables summarize the available potency and selectivity data for some of these inhibitors.

| Compound ID | Assay Type | IC50 (nM) | Selectivity | Reference |

| ML258 | Fluorescence Polarization Assay (FPA) with FITC-Bim peptide | 368 | >127-fold vs. Bcl-xL; also selective against Bcl-w, Bcl-2, Bfl-1, Mcl-1 | [2][3] |

| CID 650929 | FPA with Cy5-Bim peptide | 2000 | Selective for Bcl-B | [4] |

| FPA with F-Bim peptide | 1000 | [4] | ||

| Flow Cytometry with F-Bim | 5010 | [4] | ||

| Isothermal Titration Calorimetry (ITC) Kd (µM) | 0.20 | [4] | ||

| CID 1243212 | FPA with Cy5-Bim peptide | 5010 | Selective for Bcl-B | [4] |

| FPA with F-Bim peptide | 7940 | [4] | ||

| Flow Cytometry with F-Bim | 2510 | [4] | ||

| Isothermal Titration Calorimetry (ITC) Kd (µM) | 3.16 | [4] | ||

| CID 666339 | FPA with Cy5-Bim peptide | 1000 | Selective for Bcl-B | [4] |

| FPA with F-Bim peptide | 1000 | [4] | ||

| Flow Cytometry with F-Bim | 2000 | [4] | ||

| Isothermal Titration Calorimetry (ITC) Kd (µM) | 2.51 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of Bcl-B inhibitors. These protocols are based on established techniques for studying Bcl-2 family protein interactions and apoptosis induction.

In Vitro Binding Assays

a) Fluorescence Polarization Assay (FPA)

This assay is used to measure the binding affinity of an inhibitor to Bcl-B by assessing the displacement of a fluorescently labeled BH3 peptide.[5]

-

Materials:

-

Recombinant human Bcl-B protein (GST-tagged or His-tagged)

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim)

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

Test compounds (Bcl-B inhibitors)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Prepare a solution of Bcl-B protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and robust polarization signal.

-

Dispense the protein-peptide mixture into the wells of the 384-well plate.

-

Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., DMSO as a negative control, and a known binder or unlabeled BH3 peptide as a positive control).

-

Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding between an inhibitor and Bcl-B.[6][7]

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human Bcl-B protein

-

Test compounds (Bcl-B inhibitors)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Protocol:

-

Immobilize the Bcl-B protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the sensorgram data using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Apoptosis Assays

a) Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][10][11][12]

-

Materials:

-

Cancer cell line known to express Bcl-B

-

Cell culture medium and supplements

-

Test compounds (Bcl-B inhibitors)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled, opaque 96-well plates

-

Luminometer

-

-

Protocol:

-

Seed the cells in the 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., untreated cells, vehicle control).

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to cell culture medium.

-

Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

Plot the luminescent signal against the inhibitor concentration to determine the dose-dependent induction of caspase activity.

-

In Vivo Efficacy Studies

a) Human Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a Bcl-B inhibitor in a living organism.[13][14][15]

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Human cancer cell line with confirmed Bcl-B expression

-

Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule and route.

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Visualizations

Signaling Pathway

The following diagram illustrates the central role of Bcl-B in the intrinsic apoptosis pathway.

References

- 1. Bcl-B: an “unknown” protein of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Figure 5, Competition of ML258 for binding of FITC-Bim to Bcl-B, Bcl-XL Bcl-W, Bcl-2, Bfl-1 and Mcl-1 by fluorescence polarization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Table 7, Summary of the 3 Bcl-B Selective Inhibitors Representing 3 Chemical Scaffolds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. criver.com [criver.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 10. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 11. promega.com [promega.com]

- 12. ulab360.com [ulab360.com]

- 13. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]

Therapeutic Potential of Targeting Bcl-B in Oncology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology.[1] While proteins like Bcl-2, Bcl-xL, and Mcl-1 have been extensively studied and targeted, Bcl-B (also known as Bcl-2-like protein 10 or BCL2L10) remains a poorly understood member of this family.[2] Emerging evidence reveals a complex and often contradictory role for Bcl-B in carcinogenesis, acting as both an oncogene and a tumor suppressor depending on the cellular context.[2] This dual functionality, coupled with its distinct interaction profile, presents both unique challenges and opportunities for therapeutic intervention. This document provides a comprehensive technical overview of Bcl-B's structure, function, and signaling pathways, summarizing the current data on its therapeutic potential and outlining key experimental protocols for its investigation.

Introduction to Bcl-B

Bcl-B is an anti-apoptotic member of the Bcl-2 protein family, which collectively governs mitochondrial outer membrane permeabilization (MOMP), the "point of no return" in intrinsic apoptosis.[3][4] The family is broadly divided into anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-B), pro-apoptotic effectors (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bim, Bid, Puma, Noxa).[5][6] The balance between these factions determines a cell's fate in response to stress.[7]

Discovered in 2001, Bcl-B is the human homolog of the murine protein Boo/Diva.[8] Despite structural similarities, human Bcl-B is widely expressed across many tissues, whereas Boo is primarily found in the ovary and testis.[2] Bcl-B's role in cancer is multifaceted; it is upregulated and promotes tumors in breast cancer, melanoma, and multiple myeloma, yet it is associated with a positive prognosis and can act as an oncosuppressor in hepatocellular carcinoma (HCC) and gastric cancer.[2] This tissue-specific duality underscores the need for a deeper understanding of its regulatory mechanisms.

Molecular Structure and Function

The structural organization of Bcl-B has been a subject of some debate. Most reports indicate a canonical anti-apoptotic structure, featuring four Bcl-2 homology (BH) domains (BH1, BH2, BH3-like, and BH4) and a C-terminal transmembrane (TM) domain that anchors it to subcellular membranes.[2][8] However, some studies suggest the absence of a canonical BH3 domain.[2]

-

BH Domains: The BH1, BH2, and BH3 domains form a hydrophobic groove that is essential for binding the BH3 domains of pro-apoptotic proteins, thereby neutralizing them.[6]

-

BH4 Domain: The BH4 domain is crucial for the anti-apoptotic function and mediates interactions with other signaling proteins. For example, Bcl-B's BH4 domain binds to the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum (ER), inhibiting calcium release and subsequent apoptosis.[2]

-

Transmembrane (TM) Domain: This domain facilitates Bcl-B's localization to the outer mitochondrial membrane (OMM) and the ER, which is critical for its anti-apoptotic function.[2][8]

Bcl-B exhibits a unique binding profile. It has been shown to interact with the pro-apoptotic effector Bax, as well as the anti-apoptotic proteins Bcl-2 and Bcl-xL.[8][9] Critically, it does not appear to bind Bak.[8][9] This selective regulation of Bax but not Bak is a distinguishing feature compared to other anti-apoptotic family members.[8]

Key Signaling Pathways and Interactions

Bcl-B's influence extends beyond direct apoptosis inhibition, intersecting with other crucial cellular processes like autophagy and calcium signaling.

Regulation of Intrinsic Apoptosis

In its canonical anti-apoptotic role, Bcl-B resides at the OMM where it sequesters the pro-apoptotic protein Bax. By binding to Bax, Bcl-B prevents its activation and oligomerization, thereby inhibiting MOMP, the release of cytochrome c, and subsequent caspase activation.[8][10]

Crosstalk with Autophagy and Calcium Signaling

Bcl-B's functional complexity arises from its interactions outside the core apoptotic machinery.[2] This "apoptotic dualism" may explain its opposing roles in different cancers.[2]

-

Autophagy: Bcl-B can bind to the BH3 domain of Beclin 1 (BECN1), a key protein required for the initiation of autophagy. This interaction inhibits autophagic cell death, similar to the mechanism described for Bcl-2 and Bcl-xL.[2] Conversely, in HCC, Bcl-B has been reported to stimulate autophagy, contributing to its tumor suppressor activity.[2]

-

Calcium (Ca²⁺) Signaling: Localized at the ER, Bcl-B interacts with the IP3R to block the release of Ca²⁺ from the ER into the cytoplasm.[2] A large efflux of Ca²⁺ is a potent apoptotic trigger, so by sequestering IP3R, Bcl-B suppresses this cell death pathway.[2]

Therapeutic Potential and Inhibitor Development

The rationale for targeting Bcl-B is rooted in its overexpression and anti-apoptotic function in several malignancies, suggesting that its inhibition could restore apoptotic sensitivity.[2] However, its oncosuppressive roles in other cancers mean that therapeutic strategies must be highly context- and tumor-type specific.

To date, no Bcl-B-selective inhibitors have entered clinical trials, and research is in the preclinical stage.[11] High-throughput screening efforts have identified initial chemical probes. One such screen identified a small molecule that potently inhibits the Bcl-B/Bim peptide interaction with high selectivity over other Bcl-2 family members.[12]

Quantitative Data on Bcl-B Interactions and Inhibition

Quantitative data for Bcl-B remains sparse compared to other Bcl-2 family members. The table below summarizes known interactions and the potency of a key preclinical inhibitor.

| Interaction/Inhibitor | Binding Partner / Target | Assay Type | Value | Comments | Reference |

| Protein Binding | Bax | Co-Immunoprecipitation | Binds | Does not bind to Bak. | [8][9] |

| Bcl-2 | Co-Immunoprecipitation | Binds | Forms heterodimers with other anti-apoptotic proteins. | [8][9] | |

| Bcl-xL | Co-Immunoprecipitation | Binds | Forms heterodimers with other anti-apoptotic proteins. | [8][9] | |

| Bak | Co-Immunoprecipitation | No Binding | Key selective difference from other Bcl-2 proteins. | [8][9] | |

| Beclin 1 | Co-Immunoprecipitation | Binds | Mediates regulation of autophagy. | [2] | |

| IP3R | Co-Immunoprecipitation | Binds | Mediates regulation of ER Ca²⁺ signaling. | [2] | |

| Small Molecule Inhibition | Bcl-B/Bim Interaction | Multiplexed Flow Cytometry | IC₅₀ = 368 nM | A selective chemical probe identified from HTS. At least 127-fold selective over Bcl-xL. | [12] |

Key Experimental Protocols

Investigating the function of Bcl-B and the efficacy of its inhibitors requires a suite of specific biochemical and cell-based assays.

Workflow for Inhibitor Screening and Validation

A logical workflow is essential to identify and validate potential Bcl-B inhibitors, progressing from high-throughput screening to detailed mechanistic and functional studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Bcl-B: an “unknown” protein of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators [openmedicinalchemistryjournal.com]

- 8. Bcl-B, a novel Bcl-2 family member that differentially binds and regulates Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Overcoming Chemoresistance: A Technical Guide to the Role of Bcl-B Family Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying this resistance is the evasion of apoptosis, a programmed cell death pathway essential for eliminating malignant cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. This technical guide delves into the role of inhibiting the anti-apoptotic Bcl-2 family member, Bcl-B (and its close homologues like Bcl-2, Bcl-xL, and Bcl-w), as a strategy to overcome chemoresistance. We will explore the mechanism of action, relevant signaling pathways, quantitative effects on chemosensitivity, and detailed experimental protocols for studying these phenomena. For the purpose of this guide, we will focus on the well-characterized BH3 mimetic compounds ABT-737 and its orally bioavailable successor, navitoclax (ABT-263), as exemplary inhibitors of the Bcl-B functional class.

The Bcl-2 Family and Its Role in Apoptosis and Chemoresistance

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1, and Bcl-B) members. The balance between these opposing factions dictates a cell's susceptibility to apoptotic stimuli, including chemotherapy.[1][2] Anti-apoptotic Bcl-2 proteins function by sequestering pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, a critical step in the intrinsic apoptotic cascade.[1][3]

In many cancers, the overexpression of anti-apoptotic Bcl-2 family members is a common occurrence, contributing to both tumorigenesis and resistance to conventional therapies.[1][2] This upregulation effectively raises the threshold for apoptosis, allowing cancer cells to survive the cytotoxic stress induced by chemotherapeutic agents.

Mechanism of Action of Bcl-B Family Inhibitors

Bcl-B family inhibitors, such as ABT-737 and navitoclax, are classified as BH3 mimetics. These small molecules are designed to mimic the BH3 domain of pro-apoptotic proteins.[4][5] They bind with high affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, Bcl-w, and by extension, Bcl-B, displacing the pro-apoptotic BH3-only proteins.[4][5][6] This liberation of pro-apoptotic proteins allows for the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[3][7]